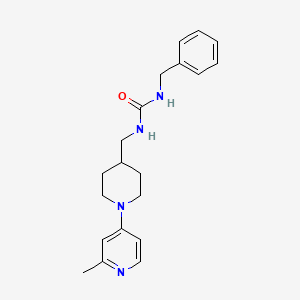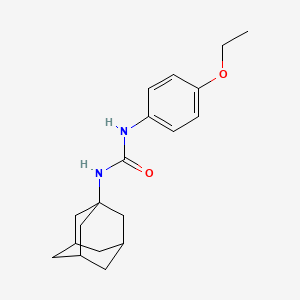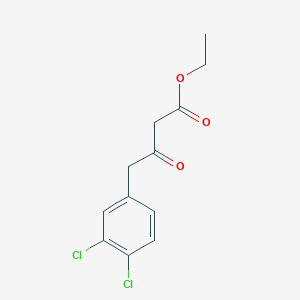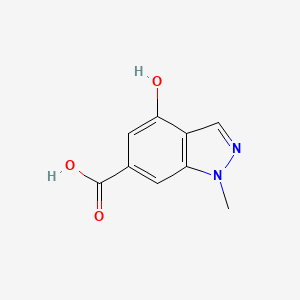
1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea, also known as BPIP, is a compound that has attracted significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of urea derivatives and has been synthesized and studied extensively in recent years. Additionally, future directions for research on BPIP will be discussed.
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition
Compounds with structures similar to 1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea, especially those featuring piperidine and urea functionalities, have been explored for their potential as acetylcholinesterase inhibitors. For example, a study on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas demonstrated their ability to inhibit acetylcholinesterase, with modifications to the basic nitrogen and the ar(o)yl(thio)-urea unit impacting inhibitory activities (Vidaluc et al., 1995). This suggests that modifications to the urea and piperidine components can influence biological activity, which is relevant for designing inhibitors targeting specific enzymes.
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of piperidine and urea derivatives highlights the chemical flexibility and potential for diverse applications of these compounds. For instance, the preparation of 2,3,4-Trisubstituted Piperidines through a formal hetero-ene reaction of amino acid derivatives showcases the synthetic versatility of piperidine-related structures (Laschat et al., 1996). Additionally, the study on 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase provides insights into structure-activity relationships and the potential for therapeutic applications (Rose et al., 2010).
Neurotropic Activity
The exploration of neurotropic activities in compounds featuring piperidine and urea moieties indicates potential applications in the development of drugs targeting the nervous system. A study on the synthesis and neurotropic activity of (Heterylphenylmethyl)-Amines and -Ureas, including discussions on their potential as antiepileptic drugs, highlights this application area (Shamshin et al., 2001).
Antimicrobial and Anti-Proliferative Activities
Research into the antimicrobial and anti-proliferative activities of novel urea derivatives further underscores the potential biomedical applications of compounds structurally related to this compound. For instance, the study on the synthesis, antimicrobial, and anti-proliferative activities of novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and related derivatives showcases the broad spectrum of biological activities these compounds can exhibit (Al-Mutairi et al., 2019).
Wirkmechanismus
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Compounds with a piperidine moiety, like this one, show a wide variety of biological activities . They are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Piperidine derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
1-benzyl-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-16-13-19(7-10-21-16)24-11-8-18(9-12-24)15-23-20(25)22-14-17-5-3-2-4-6-17/h2-7,10,13,18H,8-9,11-12,14-15H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZSGGVTZOFCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(6-Chloropyridin-3-yl)-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2767160.png)
![2-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2767162.png)

![3-(4-{[(3,4-Dimethylphenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydroxythi olan-1-one](/img/structure/B2767166.png)
![N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2767170.png)


![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2767174.png)
![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2767176.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2767178.png)


![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide](/img/structure/B2767181.png)
